2-メチル-1H-イミダゾール-4,5-ジカルボン酸

概要

説明

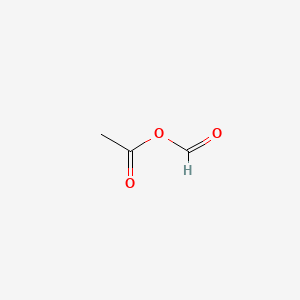

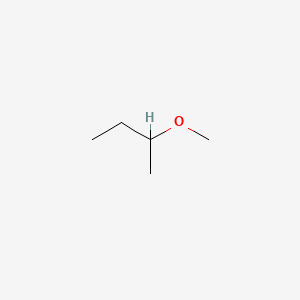

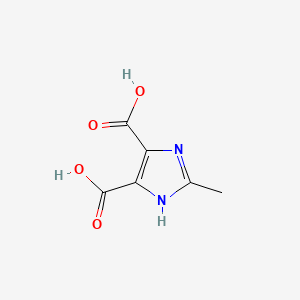

2-Methyl-1H-imidazole-4,5-dicarboxylic acid is a useful research compound. Its molecular formula is C6H6N2O4 and its molecular weight is 170.12 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Methyl-1H-imidazole-4,5-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72089. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-1H-imidazole-4,5-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1H-imidazole-4,5-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

イミダゾールの合成

イミダゾールは、機能性分子における重要な複素環式構造モチーフであり、幅広い用途で使用されています . 置換イミダゾールの位置選択的合成のための新規手法の開発は、戦略的に重要です . “2-メチル-1H-イミダゾール-4,5-ジカルボン酸”は、さまざまな置換イミダゾールの合成における出発物質として使用できます。

医薬品および農薬

イミダゾールは、医薬品および農薬において従来の用途があります . “2-メチル-1H-イミダゾール-4,5-ジカルボン酸”は、新しい医薬品や農薬の合成に潜在的に使用できます。

太陽電池および光学用途

太陽電池やその他の光学用途の染料に関する新たな研究により、イミダゾールの重要性が明らかになりました . “2-メチル-1H-イミダゾール-4,5-ジカルボン酸”は、これらの用途向けの新しい染料の開発に使用できます。

機能性材料

イミダゾールは、機能性材料の製造にも使用されます . “2-メチル-1H-イミダゾール-4,5-ジカルボン酸”は、これらの材料の合成に使用できます。

触媒

イミダゾールは、触媒において用途があります . “2-メチル-1H-イミダゾール-4,5-ジカルボン酸”は、新しい触媒の開発に潜在的に使用できます。

抗癌および抗炎症活性

“2-メチル-1H-イミダゾール-4,5-ジカルボン酸”は、抗癌および抗炎症活性を持つN-置換環状イミドの合成に使用される中間体です .

カンナビノイドCB2受容体拮抗活性

また、カンナビノイドCB2受容体拮抗活性を持つイミダゾールカルボキサミド誘導体の調製にも使用されます .

磁気共鳴画像法(MRI)コントラスト特性

一連の分子内水素結合イミダゾールおよび関連する複素環式化合物を、N-H化学交換飽和移動(CEST)磁気共鳴画像法(MRI)コントラスト特性についてスクリーニングしました . “2-メチル-1H-イミダゾール-4,5-ジカルボン酸”は、新しいMRI造影剤の開発に潜在的に使用できます。

Safety and Hazards

将来の方向性

The future directions of research on 2-Methyl-1H-imidazole-4,5-dicarboxylic acid could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. More research is also needed to fully understand its safety and hazards .

特性

IUPAC Name |

2-methyl-1H-imidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-2-7-3(5(9)10)4(8-2)6(11)12/h1H3,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYCQZSHGUXYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201214 | |

| Record name | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5313-35-9 | |

| Record name | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5313-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylimidazole-4,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005313359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5313-35-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLIMIDAZOLE-4,5-DICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM9VJ9ZHA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the characteristic structural features of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid?

A1: 2-Methyl-1H-imidazole-4,5-dicarboxylic acid (H3MIDC) is an imidazole-based dicarboxylate ligand featuring three potential coordination sites: two carboxylate groups and one nitrogen atom within the imidazole ring. This versatility allows H3MIDC to adopt diverse coordination modes, leading to a wide range of structural motifs in metal complexes. [, , , , , , , , , , ]. Researchers have successfully controlled the coordination modes of H3MIDC by adjusting synthetic conditions, including the use of hydrazine [].

Q2: What types of metal complexes have been synthesized using H3MIDC?

A2: H3MIDC has been used to synthesize a variety of metal complexes, including those with transition metals like zinc, cadmium, cobalt, nickel, and manganese, as well as lanthanide metals [, , , , , , , , , , ]. The resulting structures range from discrete compounds and one-dimensional chains to two-dimensional layers and three-dimensional frameworks, highlighting the structural diversity achievable with this ligand.

Q3: How does the alkyl substituent at the 2-position of the imidazole ring influence the structure of the resulting metal complex?

A3: Research suggests that the alkyl substituent at the 2-position of the imidazole ring plays a crucial role in determining the final structure of the metal complex []. For example, increasing the alkyl chain length from methyl to ethyl to propyl in a series of cadmium-based frameworks led to a decrease in symmetry and variations in the space group of the resulting 3D structures [].

Q4: What is the significance of the honeycomb-like [M3(MIDC)2]n layers observed in some H3MIDC-based metal complexes?

A4: Honeycomb-like [M3(MIDC)2]n layers represent a recurring structural motif in several H3MIDC-based metal complexes, particularly those incorporating zinc, cobalt, and manganese [, ]. These layers can be further linked by bridging ligands like 4,4′-bipyridine to construct three-dimensional frameworks with potential applications in gas adsorption or catalysis [].

Q5: What are the potential applications of H3MIDC-based metal-organic frameworks?

A5: H3MIDC-based MOFs have shown promise in several areas:

- Gas adsorption and separation: A cadmium-based MOF exhibited preferable gas adsorption selectivity for carbon dioxide over methane and nitrogen, suggesting potential for carbon capture applications [].

- Luminescence: Several d10 metal complexes incorporating H3MIDC and its alkyl-substituted analogs exhibited strong blue emissions at room temperature, highlighting their potential in luminescent materials [].

- Proton Conduction: Lanthanide-based MOFs incorporating H3MIDC demonstrated humidity- and temperature-dependent proton conductivity, opening possibilities for their use in fuel cells or electrochemical devices [].

Q6: How does the choice of metal ion influence the properties of H3MIDC-based metal complexes?

A6: The selection of the metal ion significantly impacts the properties of the resulting H3MIDC-based complex. For instance, incorporating different lanthanide ions in isostructural frameworks led to systematic variations in proton conductivity, suggesting that lanthanide contraction can be used to fine-tune this property []. Similarly, the magnetic properties of H3MIDC-based complexes are heavily influenced by the choice of metal ion, with cobalt-based complexes exhibiting antiferromagnetic interactions [].

Q7: What analytical techniques are commonly used to characterize H3MIDC-based metal complexes?

A7: Characterization of H3MIDC-based complexes often involves a combination of techniques, including:

- Single-crystal X-ray diffraction: This technique provides detailed information about the crystal structure, including bond lengths, bond angles, and coordination environments [, , , , , , , , , , ].

- Elemental analysis: This confirms the elemental composition of the synthesized complex. [, , , , , , , ]

- Infrared spectroscopy (IR): IR spectroscopy provides insights into the functional groups present in the complex, including the characteristic vibrations of carboxylate groups and imidazole rings. [, , , , , , ].

- Thermogravimetric analysis (TGA): TGA is used to investigate the thermal stability and decomposition patterns of the synthesized complexes. [, , ].

- Solid-state photoluminescence measurements: This technique is employed to study the luminescent properties of the complexes, particularly those with potential applications in optical materials. [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。